4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide
Description
This compound is a structurally complex molecule featuring a bicyclic azabicyclo[3.2.1]octane core, a 1,2,4-triazole substituent, and a 4,4-difluorocyclohexane carboxamide backbone. The N-formyl group distinguishes it from closely related analogs like maraviroc (MVC), a CCR5 antagonist used in HIV treatment . Its synthesis involves multi-step organic reactions, including coupling and purification via HPLC, as seen in analogous compounds .
Properties
Molecular Formula |
C30H41F2N5O2 |
|---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H41F2N5O2/c1-20(2)28-34-33-21(3)37(28)26-17-24-9-10-25(18-26)35(24)16-13-27(22-7-5-4-6-8-22)36(19-38)29(39)23-11-14-30(31,32)15-12-23/h4-8,19-20,23-27H,9-18H2,1-3H3/t24?,25?,26?,27-/m0/s1 |
InChI Key |
VOAHTIZOTHESLT-GVHAAITQSA-N |
Isomeric SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C |
Origin of Product |
United States |
Biological Activity
The compound 4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide (CAS No. 376348-65-1) is a complex organic molecule with significant potential biological activity. It features a unique molecular structure, characterized by the presence of fluorine atoms, a triazole moiety, and a bicyclic framework. This article delves into its biological activity, synthesis, and potential therapeutic applications.
The chemical properties of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C29H41F2N5O |
| Molar Mass | 513.67 g/mol |
| Density | 1.29 g/cm³ |
| Melting Point | 79-81 °C |
| Storage Conditions | -20 °C |
| Solubility | DMSO: >30 mg/mL |
| pKa | 7.3 (at 25 °C) |
Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in the realm of anti-HIV treatments. It acts as a CCR5 receptor antagonist, which is crucial for HIV infection pathways. By blocking this receptor, the compound may prevent the virus from entering host cells, thereby exhibiting antiviral properties similar to those of Maraviroc, a drug already approved for HIV treatment .
Structure-Activity Relationship (SAR)
The unique combination of structural features in This compound may enhance its biological activity compared to other compounds with similar structures. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Maraviroc | CCR5 antagonist | Anti-HIV |
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| Voriconazole | Triazole antifungal | Antifungal |
The inclusion of fluorine atoms and the bicyclic structure may improve binding affinity to biological targets and enhance pharmacological effects .
Case Studies and Research Findings
Recent studies have highlighted the potential efficacy of compounds with similar structures in treating various conditions:
- Anti-HIV Activity : Research indicates that compounds targeting the CCR5 receptor can significantly reduce viral loads in infected patients.
- Anticancer Properties : Similar triazole-containing compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antifungal Effects : Triazole derivatives are well-documented for their antifungal properties, with several studies demonstrating their effectiveness against resistant strains.
Synthesis Pathway
The synthesis of This compound typically involves multi-step synthetic pathways that include:
- Formation of the triazole moiety through cyclization reactions.
- Introduction of the bicyclic structure via ring-closing reactions.
- Incorporation of fluorine atoms through fluorination techniques.
These steps are critical for achieving the desired biological activity and structural integrity of the compound .
Scientific Research Applications
Pharmaceutical Applications
Antiviral Activity
One of the primary applications of this compound is in the field of antiviral drugs. Studies have shown that derivatives of triazole compounds exhibit significant antiviral properties. The specific compound has been investigated for its potential efficacy against HIV due to its structural similarities to maraviroc, which is known for blocking the CCR5 receptor used by HIV to enter cells .
Research on Drug Resistance
The compound can serve as a valuable tool in research focused on drug resistance mechanisms in viral infections. By modifying the structure of this compound, researchers can explore how changes affect its binding affinity to viral receptors, thus providing insights into overcoming resistance in HIV treatments .
Biochemical Research Applications
Enzyme Inhibition Studies
The unique structural features of 4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide make it suitable for studies involving enzyme inhibition. Such studies are crucial for understanding metabolic pathways and developing new therapeutic agents that target specific enzymes involved in disease processes .
Nanotechnology Integration
Recent advancements in nanotechnology have opened avenues for integrating this compound into nanoparticle formulations aimed at enhancing drug delivery systems. For example, encapsulating the compound within nanocarriers could improve its bioavailability and targeted delivery to infected tissues, thereby increasing therapeutic efficacy while minimizing side effects .
Case Studies
Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy of triazole derivatives similar to this compound in treating HIV infections. These studies focus on measuring viral load reduction and monitoring patient responses over extended periods to assess long-term safety and effectiveness .
Laboratory Research
In laboratory settings, researchers have utilized this compound to study protein interactions and cellular uptake mechanisms. These experiments help elucidate how the compound interacts with cellular components and its potential role in modulating immune responses during viral infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated based on structural modifications: The N-formyl group likely reduces hydrophobicity compared to MVC.
Research Findings and Implications
- NMR Analysis : As demonstrated in , chemical shift differences in regions A (positions 39–44) and B (positions 29–36) could localize substituent effects in the target compound, such as the N-formyl group .
- Solubility and logP : The target compound’s moderate solubility in DMF/MeOH (inferred from ) contrasts with MVC’s water solubility, suggesting formulation challenges for in vivo use .
- Safety : While MVC adheres to safety standards (e.g., GBZ 2.1—2007), the target compound’s N-formyl group may necessitate additional toxicity studies .
Preparation Methods
General Synthetic Strategy
The preparation of N-Formyl Maraviroc typically involves the formylation of the secondary amine group present in the parent compound maraviroc. The key step is the introduction of the formyl group (-CHO) on the nitrogen atom of the cyclohexane-1-carboxamide moiety without disrupting the sensitive bicyclic and triazole structures.
Stepwise Synthetic Route
Synthesis of Maraviroc Precursor :
The starting material is maraviroc or a closely related intermediate featuring the 8-azabicyclo[3.2.1]octane core and the 1,2,4-triazole substituent. This precursor is synthesized through multi-step organic synthesis involving:- Construction of the bicyclic tropane ring system.
- Installation of the 1,2,4-triazole ring via cyclization reactions.
- Attachment of the phenylpropyl side chain.
- Introduction of the 4,4-difluorocyclohexane carboxamide group.
Formylation Reaction :
The secondary amine nitrogen of the cyclohexane carboxamide is selectively formylated using mild formylating agents such as formic acid derivatives (formic acid, formic anhydride, or ethyl formate) or formaldehyde-based reagents under controlled conditions to avoid overreaction or degradation.- Typical conditions involve stirring the maraviroc precursor with the formylating agent in an inert solvent (e.g., dichloromethane, tetrahydrofuran) at low temperatures (0-25°C).
- The reaction is monitored by thin-layer chromatography (TLC) or HPLC to ensure selective mono-formylation.
Purification :
The crude product is purified by chromatographic techniques such as preparative reversed-phase high-performance liquid chromatography (HPLC) using C8 or C18 columns with water-acetonitrile gradients containing trifluoroacetic acid (TFA) to remove unreacted starting materials and side products.Characterization :
The purified N-Formyl Maraviroc is characterized by spectroscopic methods (NMR, MS, IR) to confirm the presence of the formyl group and overall structural integrity.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Maraviroc precursor synthesis | Multi-step organic synthesis (bicyclic ring formation, triazole installation) | Build core molecular framework |
| Formylation | Formic acid derivatives or formaldehyde reagents, inert solvent, 0-25°C | Introduce formyl group on amine |
| Purification | Preparative reversed-phase HPLC (C8/C18 column, water/acetonitrile + 0.1% TFA) | Isolate pure N-Formyl Maraviroc |
Analytical Methods Supporting Preparation
The preparation process is validated and monitored using the following analytical techniques:
| Analytical Technique | Information Provided | Typical Observations |
|---|---|---|
| 1H Nuclear Magnetic Resonance (NMR) | Confirms formyl proton presence (8-9 ppm) and overall structure | Sharp singlet for formyl proton; characteristic bicyclic and aromatic signals |
| 13C NMR | Confirms carbon framework including formyl carbon | Carbonyl carbon resonance near 160-170 ppm |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern | Molecular ion peak [M+H]+ at m/z ~542.69 |
| Infrared Spectroscopy (IR) | Identifies characteristic C=O stretch of formyl group (~1700 cm⁻¹) | Strong absorption band near 1700 cm⁻¹ |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and separation from impurities | Single major peak with retention time consistent with N-Formyl Maraviroc |
These methods ensure the reaction completeness, product purity, and structural fidelity throughout the preparation process.
Research Findings and Perspectives
Selective Formylation : Literature and experimental data emphasize the importance of mild formylation conditions to avoid side reactions such as over-acylation or degradation of the bicyclic tropane and triazole moieties.
Synthetic Challenges : The steric hindrance around the secondary amine and the sensitivity of the bicyclic structure necessitate careful control of reaction parameters.
Purification : Reversed-phase HPLC is the preferred method due to the compound’s moderate polarity and the need to separate closely related impurities.
Application : The formylated derivative is primarily used in research contexts to explore structure-activity relationships and pharmacokinetic properties related to maraviroc analogs.
Q & A
Q. What are the key synthetic pathways for constructing the bicyclo[3.2.1]octane scaffold in this compound?
The bicyclo[3.2.1]octane core can be synthesized via intramolecular cyclization or transition-metal-catalyzed annulation. A general approach involves coupling a pre-functionalized azabicyclo precursor (e.g., 8-azabicyclo[3.2.1]octane derivatives) with a triazole-containing moiety. For example, highlights the use of nucleophilic substitution reactions to attach heterocyclic groups to bicyclic frameworks. Key steps include:
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Multimodal characterization is critical:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., chiral centers in the (1S)-phenylpropyl chain) and substituent positions. emphasizes comparing observed shifts with calculated values for triazole and bicyclo protons .
- Mass Spectrometry (HRMS) : To validate molecular weight and isotopic patterns.
- IR Spectroscopy : Identification of formyl (C=O) and carboxamide (N-H) functional groups .
- X-ray Crystallography : If single crystals are obtainable, this resolves absolute configuration .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?
Apply statistical modeling to minimize trial-and-error:
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading, solvent ratio) .
- Response Surface Methodology (RSM) : Optimize yield and enantiomeric excess (ee) by modeling interactions between factors. highlights Bayesian optimization for rapid convergence on ideal conditions .
- Flow Chemistry : Continuous-flow systems (e.g., microreactors) enhance reproducibility and scalability, as noted in for diazomethane synthesis .
Q. What analytical methods resolve contradictions in NMR data for stereoisomeric impurities?
Discrepancies in splitting patterns or integration ratios may arise from diastereomers or rotamers:
- VT-NMR (Variable Temperature) : Assess dynamic rotational barriers (e.g., formyl group rotation) by acquiring spectra at elevated temperatures .
- 2D NMR (COSY, NOESY) : Correlate proton-proton proximities to distinguish stereoisomers. For example, NOE interactions between the bicyclo and phenyl groups confirm spatial arrangement .
- Computational DFT Calculations : Predict NMR chemical shifts for proposed structures and compare with experimental data .
Q. How do non-covalent interactions influence the compound’s biological activity or crystallization behavior?
The triazole and azabicyclo motifs participate in key interactions:
- Hydrogen Bonding : The formyl and carboxamide groups act as H-bond acceptors/donors, influencing protein binding (e.g., enzyme inhibition studies) .
- π-Stacking : The phenylpropyl chain may engage in aromatic interactions with biological targets or crystal lattice neighbors .
- Halogen Bonding (C-F groups) : The difluoro moiety could enhance binding specificity in hydrophobic pockets .
Q. What computational strategies predict enantioselectivity in asymmetric synthesis routes?
Advanced modeling tools are essential:
- Molecular Docking : Simulate interactions between chiral catalysts (e.g., Ru-BINAP complexes) and the substrate to predict ee .
- Transition State Analysis : Use density functional theory (DFT) to calculate energy barriers for competing stereochemical pathways .
- Machine Learning : Train models on existing enantioselective reaction data to recommend optimal catalysts/solvents .
Methodological Considerations
- Stereochemical Purity : Monitor ee using chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns .
- Stability Studies : Assess degradation under varying pH, temperature, and light using LC-MS to identify hydrolytic or oxidative byproducts .
- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis may require switching from batch to flow reactors to control exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
